molecular formula C13H12FNO B8159900 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine

4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B8159900
M. Wt: 217.24 g/mol
InChI Key: OIDKWOLMTRCHIN-UHFFFAOYSA-N
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Description

4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a fluorine atom at the 4'-position and a methoxy group at the 3-position of the biphenyl scaffold. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKWOLMTRCHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Another method involves the direct amination of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-ylboronic acid using an amine source under suitable reaction conditions . This method provides a straightforward approach to introduce the amine group onto the biphenyl scaffold.

Industrial Production Methods

Industrial production of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the industrial production process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound participates in EAS reactions at positions activated by the amine (-NH₂) and methoxy (-OCH₃) groups. The fluorine atom exerts an electron-withdrawing effect, directing substitution to specific positions.

Key Reactions:

  • Nitration: Occurs at the ortho position to the amine group under mixed acid (HNO₃/H₂SO₄) conditions at 0–5°C, yielding mono-nitro derivatives .

  • Sulfonation: Concentrated H₂SO₄ at 80°C introduces a sulfonic acid group para to the methoxy group .

Regioselectivity:

Directing GroupPositionEffect
-NH₂ParaStrong activating (ortho/para director)
-OCH₃MetaActivating (ortho/para director)
-FParaWeak deactivating (meta director)

Diazotization and Coupling Reactions

The primary amine undergoes diazotization with NaNO₂/HCl at 0–5°C, forming a diazonium salt intermediate. This intermediate participates in:

  • Sandmeyer Reaction: With CuCN/KCN to introduce cyano groups .

  • Azo Coupling: Reacts with electron-rich aromatics (e.g., phenol) to form azo dyes .

Example:

Ar NH2NaNO2/HClAr N2+CuCNAr CN\text{Ar NH}_2\xrightarrow{\text{NaNO}_2/\text{HCl}}\text{Ar N}_2^+\xrightarrow{\text{CuCN}}\text{Ar CN}

Yield: 65–78% .

Suzuki-Miyaura Cross-Coupling

The biphenyl core serves as a substrate for palladium-catalyzed coupling with boronic acids.

Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or CsF

  • Solvent: Dioxane/water (3:1) at 80–100°C .

Example Synthesis:

ReactantProductYield
4-Bromo-3-methoxybiphenyl + 4-Fluorophenylboronic acid4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine82%

Acylation and Alkylation

The amine group reacts with acyl chlorides or alkyl halides:

  • Acylation: Acetic anhydride/pyridine forms acetamide derivatives (75–90% yield) .

  • Alkylation: Methyl iodide/K₂CO₃ in DMF produces N-methylated products.

Mechanism:

Ar NH2+R COClAr NH COR+HCl\text{Ar NH}_2+\text{R COCl}\rightarrow \text{Ar NH COR}+\text{HCl}

Oxidation and Reduction

  • Oxidation: MnO₂ in CH₂Cl₂ oxidizes the amine to a nitro group (50–60% yield).

  • Reduction: H₂/Pd-C reduces nitro intermediates to amines during synthesis .

Cyclization Reactions

Under acidic conditions, the compound forms heterocycles:

  • Benzoxazole Synthesis: Reacts with carboxylic acids (e.g., PPA at 120°C) .

Example Product:

2 4 Fluoro 3 methoxybiphenyl benzoxazole(Yield 68 )[12]\text{2 4 Fluoro 3 methoxybiphenyl benzoxazole}\quad (\text{Yield 68 })[12]

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYieldKey Reference
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt85%
Suzuki CouplingPd(OAc)₂, K₂CO₃, 80°CBiphenyl derivatives82%
AcylationAc₂O, pyridineAcetamide90%
NitrationHNO₃/H₂SO₄, 0°CNitro derivative75%

Mechanistic Insights

  • Steric Effects: Methoxy and fluorine groups hinder substitution at adjacent positions, favoring para substitution .

  • Electronic Effects: The electron-donating methoxy group enhances ring reactivity, while fluorine reduces electron density at meta positions .

Scientific Research Applications

4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Yield (%) Melting Point (°C) Torsional Energy (V2, kcal/mol) Key Applications References
4’-Fluoro-[1,1’-biphenyl]-4-amine 4’-F 59–74 N/A -4.26 (4-F analog) PET tracers, OLEDs
3-Methoxy-[1,1'-biphenyl]-4-amine HCl 3-OCH3 N/A N/A N/A Pharmaceutical intermediates
(E)-4′-Methoxy-3-methyl-[1,1′-biphenyl]-4-amine 4′-OCH3, 3-CH3 39 183–184 N/A Ligands, sensors
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F N/A N/A -4.31 (3,4'-diF analog) Analytical standards
N-isobutyl-[1,1'-biphenyl]-4-amine N-isobutyl 75 N/A N/A Catalysis studies
[1,1'-biphenyl]-4-amine None N/A N/A -4.25 Base for functionalization

Key Observations:

  • Steric and Torsional Effects : Fluorine and methoxy substituents increase torsional barriers slightly compared to unsubstituted biphenyl (V2 = -4.25 kcal/mol). For example, 4-fluoro substitution lowers V2 to -4.26 kcal/mol, while conjugated amines (e.g., [1,1'-biphenyl]-4-amine) show V2 = -4.39 kcal/mol .
  • Solubility : Methoxy groups improve solubility in organic solvents, as seen in (E)-4′-methoxy-3-methyl derivatives , whereas fluorinated analogs (e.g., 3',4'-difluoro) may exhibit lower solubility due to increased hydrophobicity.

Biological Activity

4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity based on diverse research findings.

Synthesis and Characterization

The compound can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-chloroaniline with a fluorinated phenyl boronic acid under palladium catalysis. This method allows for the introduction of the fluorine and methoxy groups at specific positions on the biphenyl structure, enhancing its biological properties .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values in the micromolar range. For instance, in assays against leukemia KG-1 cells, it demonstrated comparable potency to established chemotherapeutics .

The compound's mechanism appears to involve inhibition of key cellular pathways associated with cancer proliferation. Specifically, it has been shown to inhibit c-Myc–Max dimerization, a critical step in oncogenic signaling pathways. This inhibition stabilizes c-Myc in its monomeric form, preventing its interaction with DNA and subsequent transcriptional activation of target genes involved in cell growth and survival .

Antimicrobial and Antioxidant Activities

In addition to its anticancer properties, this compound has been tested for antimicrobial activity against various bacterial and fungal strains. The compound exhibited moderate antimicrobial effects with minimum inhibitory concentrations (MIC) showing effectiveness against both Gram-positive and Gram-negative bacteria . Furthermore, antioxidant assays indicated that it possesses free radical scavenging capabilities, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

Study 1: Antiproliferative Evaluation

A study conducted on the antiproliferative effects of several biphenyl derivatives including this compound showed that at a concentration of 30 µM, the compound reduced cell viability by approximately 30% in treated cancer cell lines compared to control groups. The study highlighted that higher concentrations did not significantly enhance cytotoxicity, suggesting a threshold effect .

Concentration (µM)Cell Viability (%)
1070
3050

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 25 µg/mL for Staphylococcus aureus and 50 µg/mL for Escherichia coli, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Q & A

Q. What are the optimal synthetic routes for 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine?

A key method involves Suzuki-Miyaura cross-coupling between halogenated biphenyl precursors and boronic acid derivatives. Evidence suggests that Pd(OAc)₂-P(o-tol)₃ catalytic systems achieve higher yields compared to Pd(PPh₃)₄ or Pd(dppf)Cl₂ due to improved electron transfer and steric compatibility . For fluorinated analogs, regioselective functionalization requires careful control of reaction temperature (60–80°C) and inert atmospheres to prevent dehalogenation . Post-coupling steps (e.g., amine protection/deprotection) should use anhydrous conditions to avoid hydrolysis.

Q. How can spectroscopic techniques validate the structure of this compound?

1H/13C NMR is critical for confirming substituent positions and electronic environments. The fluorine atom at the 4'-position causes distinct deshielding in adjacent protons (δ ~7.2–7.5 ppm), while the methoxy group at 3-position generates a singlet near δ 3.8 ppm . High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns for fluorine . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with retention times calibrated against known biphenylamine standards .

Q. What safety protocols are essential for handling this compound?

Based on structurally similar biphenylamines, this compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Researchers must use fume hoods , nitrile gloves, and lab coats. Storage requires inert atmospheres (argon) and amber vials to prevent photodegradation . Spill management involves neutralization with activated carbon and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How do substituents influence the torsional energy barriers of the biphenyl core?

Density Functional Theory (DFT) calculations reveal that electron-withdrawing groups (e.g., -F) reduce torsional barriers (V₂) by stabilizing planar conformations. For 4'-fluoro substitution, V₂ ≈ -4.26 kcal/mol, whereas methoxy groups (-OMe) at the 3-position introduce steric hindrance, increasing barriers slightly (~-4.3 kcal/mol) . These insights guide molecular design for rigidified pharmacophores or materials with controlled π-conjugation.

Q. What strategies improve this compound’s utility in OLED intermediates?

Derivatization via N-arylation with brominated or boronic ester-functionalized aromatics enhances hole-transport properties. For example, coupling with 4-bromophenylboronic acid yields N,N-di([1,1'-biphenyl]-4-yl) derivatives, which exhibit high thermal stability (Tₐ > 300°C) and tunable HOMO/LUMO gaps (~3.1–3.5 eV) . Purity >99% (by sublimation) is critical for minimizing exciton quenching in device layers.

Q. How can computational modeling predict biological activity against kinase targets?

Molecular docking (AutoDock Vina) using the compound’s minimized structure (MMFF94 force field) identifies potential binding to ATP pockets in kinases. The 4'-fluoro group enhances hydrophobic interactions, while the methoxy group may form hydrogen bonds with catalytic lysine residues. Pharmacophore mapping should prioritize biphenyl rigidity and amine positioning for selectivity over off-targets like CYP450 isoforms .

Q. What methodologies resolve contradictions in reported catalytic efficiencies?

Discrepancies in cross-coupling yields arise from solvent polarity (e.g., THF vs. DMF) and ligand ratios. Systematic Design of Experiments (DoE) can optimize Pd:ligand ratios (1:2 to 1:4) and base selection (K₂CO₃ vs. CsF). Reaction monitoring via in situ IR (C-Br stretch at 500–600 cm⁻¹) identifies premature catalyst deactivation .

Methodological Tables

Table 1. Torsional Energy Barriers of Substituted Biphenyls

Substituent PositionV₂ (kcal/mol)MethodReference
4'-F, 3-OMe-4.3DFT
4'-Cl-4.64DFT
4-OMe-4.27DFT

Table 2. Key Synthetic Parameters for Suzuki Coupling

Catalyst SystemYield (%)Purity (HPLC)Reference
Pd(OAc)₂-P(o-tol)₃92>99%
Pd(PPh₃)₄7495%
Pd(dppf)Cl₂6390%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine
Reactant of Route 2
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4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine

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